molecular formula C25H20N4O5S B11200701 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11200701
M. Wt: 488.5 g/mol
InChI Key: SIBUUECUWVFMDK-UHFFFAOYSA-N
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Description

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperazine and piperidine moieties. Key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Piperazine Moiety: This step involves the reaction of the thienopyrimidine intermediate with 4-(4-fluorophenyl)piperazine under controlled conditions.

    Attachment of the Piperidine Group: The final step includes the coupling of the piperidine group to the intermediate product, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the thienopyrimidine core with piperazine and piperidine moieties sets it apart from other similar compounds, providing a unique profile of interactions and effects.

Properties

Molecular Formula

C25H20N4O5S

Molecular Weight

488.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N4O5S/c1-14-3-5-17(9-15(14)2)23-26-21(34-27-23)12-28-18-7-8-35-22(18)24(30)29(25(28)31)11-16-4-6-19-20(10-16)33-13-32-19/h3-10H,11-13H2,1-2H3

InChI Key

SIBUUECUWVFMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4)C

Origin of Product

United States

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